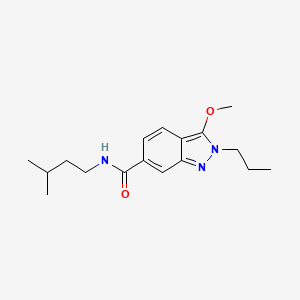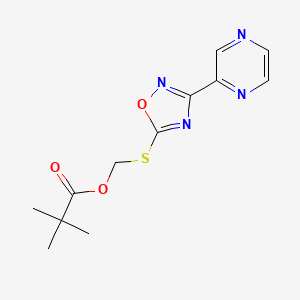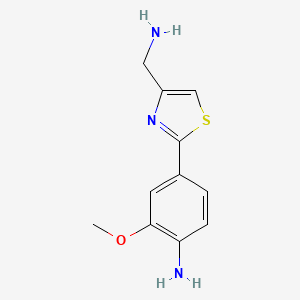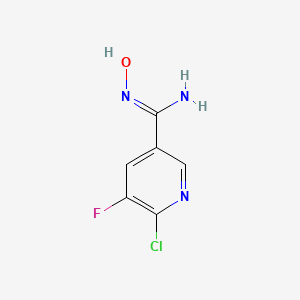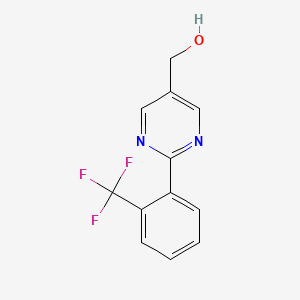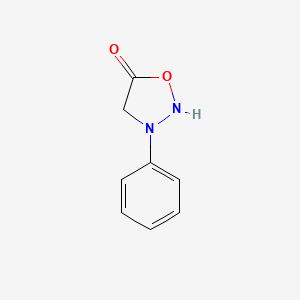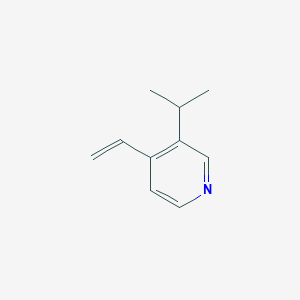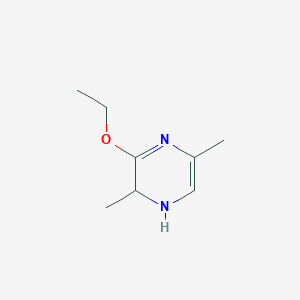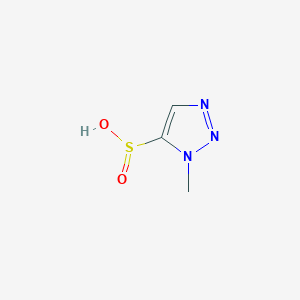![molecular formula C16H17NO2 B13113452 (S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminobutanoic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Attachment of Aminobutanoic Acid: The biphenyl group is then attached to the aminobutanoic acid moiety through amide bond formation.
Industrial Production Methods
Industrial production of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis of Biphenyl: Biphenyl is produced on a large scale through the thermal dehydrogenation of benzene.
Coupling Reactions: The biphenyl is then coupled with aminobutanoic acid derivatives using industrial-scale reactors and optimized catalysts to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with similar structural features.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar aminobutanoic acid moiety.
Uniqueness
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is unique due to its combination of a biphenyl group and an aminobutanoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3S)-3-amino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
IHXITIQUZBCIHA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


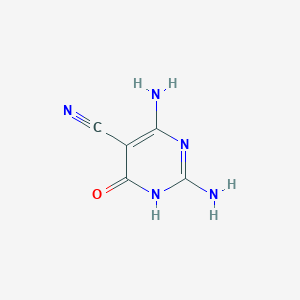
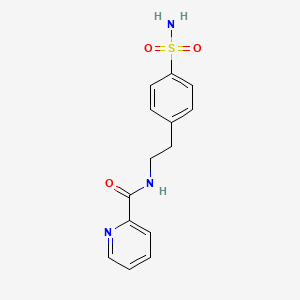
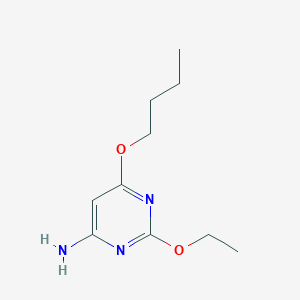
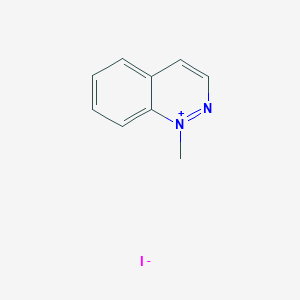
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
